Fmoc-D-DOPA(acetonide)-OH
Description
Contextual Significance of D-Dihydroxyphenylalanine (D-DOPA) in Biomolecular Systems
Biological Relevance of D-Amino Acids in Peptidic Structures
While L-amino acids are the primary components of proteins in most living organisms, D-amino acids, their mirror images, play significant roles in various biological contexts. jpt.com They are found in the cell walls of bacteria, making them resistant to many common proteases that are designed to break down L-amino acid chains. frontiersin.org This inherent resistance to enzymatic degradation is a key property exploited in the design of therapeutic peptides. lifetein.combiopharmaspec.com The incorporation of D-amino acids can enhance the stability and bioavailability of peptide-based drugs, potentially increasing their half-life in the body. jpt.comlifetein.com Furthermore, peptides containing D-amino acids can exhibit unique biological activities and may have improved binding affinity to their targets. lifetein.com
Specific Roles of D-DOPA in Engineered Biomolecules and Bioinspired Materials
D-DOPA, the D-enantiomer of 3,4-dihydroxyphenylalanine, is a non-natural amino acid that has garnered interest for its potential in creating novel biomaterials. ontosight.aiwikipedia.org The L-form, L-DOPA, is well-known for its role in marine adhesive proteins, such as those found in mussels, contributing to their remarkable ability to adhere to surfaces in wet environments. wikipedia.orgmdpi.com By incorporating D-DOPA into synthetic peptides, researchers aim to create materials with enhanced stability and unique properties. The catechol side chain of DOPA is key to its adhesive and cross-linking capabilities. nih.gov Engineered proteins and peptides containing DOPA have applications in creating hydrogels, coatings, and other advanced materials. mdpi.commdpi.com The use of the D-form can influence the final structure and properties of these materials.
Chemical Reactivity Challenges Posed by the Catechol Side Chain of DOPA
The catechol group in DOPA, while responsible for its desirable adhesive and cross-linking functions, also presents significant challenges in chemical synthesis. nih.gov Catechols are highly susceptible to oxidation, especially under neutral to alkaline conditions, which can lead to the formation of reactive quinone species. researchgate.netacs.org This oxidation can result in unintended side reactions and polymerization, complicating the controlled synthesis of DOPA-containing molecules. researchgate.netnih.gov The reactivity of the catechol group necessitates the use of protecting groups during chemical synthesis to ensure that other parts of the molecule can be modified without affecting the catechol. nih.govgoogle.com
Rationale for Protecting Group Strategies in D-DOPA Chemistry
Necessity of Orthogonal Protection for Amine, Carboxyl, and Catechol Functionalities
To successfully synthesize complex molecules like DOPA-containing peptides, it is essential to temporarily block the reactive functional groups to prevent unwanted side reactions. organic-chemistry.org DOPA possesses three such groups: the α-amino group, the carboxylic acid group, and the catechol side chain. An effective synthesis strategy requires an "orthogonal" protection scheme, where each type of functional group is protected by a group that can be removed under specific conditions without affecting the others. organic-chemistry.orgiris-biotech.de This allows for the selective deprotection and reaction of one functional group while the others remain shielded.
Advantages of Fluorenylmethoxycarbonyl (Fmoc) and Acetonide Protecting Groups
The Fmoc group is a widely used protecting group for the α-amino group in peptide synthesis. wikipedia.orgamericanpeptidesociety.org Its key advantage is its lability to bases, typically a solution of piperidine (B6355638), while being stable to acidic conditions. tcichemicals.com This allows for the sequential addition of amino acids in solid-phase peptide synthesis (SPPS) without disturbing acid-labile protecting groups on the amino acid side chains or the linker to the solid support. iris-biotech.dewikipedia.org
The acetonide group is an effective protecting group for the catechol moiety of DOPA. nih.govgoogle.com It is formed by reacting the catechol with acetone (B3395972) or a related reagent. thieme-connect.com The acetonide group is stable under the basic conditions used to remove the Fmoc group, making it compatible with the Fmoc-based SPPS strategy. nih.gov It can be removed under acidic conditions, which are typically used at the end of the synthesis to cleave the completed peptide from the solid support and remove any acid-labile side-chain protecting groups. nih.goviris-biotech.de The use of the acetonide group for catechol protection has been shown to be a practical approach for the synthesis of DOPA-containing peptides. nih.govthieme-connect.com
Chemical Compound Information
| Compound Name | Synonyms |
| Fmoc-D-DOPA(acetonide)-OH | Nα-Fmoc-D-3,4-dihydroxyphenylalanine(acetonide)-OH |
| D-Dihydroxyphenylalanine | D-DOPA, (2R)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid |
| L-Dihydroxyphenylalanine | L-DOPA, Levodopa |
| 9-fluorenylmethoxycarbonyl | Fmoc |
| Piperidine | - |
| Acetone | - |
Chemical Properties of this compound
| Property | Value |
| CAS Number | 2307785-12-0 sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 459.5 g/mol sigmaaldrich.comsigmaaldrich.com |
| Chemical Formula | C27H25NO6 |
Compatibility with Solid-Phase Peptide Synthesis (SPPS) Protocols
This compound is highly compatible with Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a preferred method for peptide synthesis due to its efficiency and the cleaner synthesis it provides compared to other strategies. researchgate.netgoogle.com The Fmoc protecting group is ideal for SPPS as it is stable under the acidic conditions used to cleave some side-chain protecting groups, yet it can be readily removed by a base, typically a solution of piperidine in a polar solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). google.comchempep.comresearchgate.net
The acetonide group, which protects the catechol side chain of the DOPA residue, is stable under the basic conditions used for Fmoc group removal, ensuring the integrity of the catechol functionality during the iterative cycles of peptide chain elongation. nih.govgoogle.com This orthogonality of the protecting groups is crucial for the successful synthesis of peptides containing DOPA. The compound can be incorporated into a growing peptide chain using standard coupling reagents common in SPPS. google.comchempep.com For instance, a pentapeptide derived from the cement proteins of Phragmatopoma californica was successfully synthesized using this compound in an Fmoc SPPS protocol. nih.govlookchem.com
Selective Cleavage Characteristics and Stability Considerations
The strategic advantage of this compound lies in the differential stability and selective cleavage of its protecting groups.
Fmoc Group Cleavage : The N-terminal Fmoc group is base-labile. chempep.com It is typically removed by treatment with a secondary amine, most commonly a 20% solution of piperidine in DMF. google.comlookchem.com This deprotection is a rapid process, often completed in minutes, and is performed at each step of the peptide synthesis to expose the amine for the next coupling reaction. chempep.comresearchgate.net The byproducts of this reaction, dibenzofulvene and its piperidine adduct, are washed away from the solid support. chempep.com
Acetonide Group Cleavage : The acetonide protecting group is an isopropylidene ketal that is stable to the basic conditions of Fmoc deprotection but is cleaved under acidic conditions. google.comwikipedia.org The final deprotection of the DOPA side chain, along with cleavage of the peptide from the resin support, is typically achieved by treatment with a strong acid cocktail, such as trifluoroacetic acid (TFA) containing scavengers like water. sigmaaldrich.comsigmaaldrich.comchempep.com For example, a mixture of TFA/TIS/H2O (95:2.5:2.5) can be used for the final cleavage and deprotection. nih.govlookchem.com The acetonide group has been shown to be stable to weaker acidic conditions, such as 2% TFA in dichloromethane (B109758) (DCM), which might be used for cleaving a peptide from a highly acid-sensitive resin. google.comlookchem.com
The stability of the D-DOPA core's chirality is a critical consideration. Studies have confirmed that the synthesis and deprotection processes for this compound proceed without racemization, ensuring the optical purity of the final peptide. nih.govlookchem.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,2-dimethylbenzo[d] nih.govsigmaaldrich.comdioxol-5-yl)propanoic acid | wuxiapptec.com |
| Molecular Formula | C₂₇H₂₅NO₆ | chemimpex.combiosynth.comaablocks.com |
| Molecular Weight | 459.49 g/mol | sigmaaldrich.combiosynth.com |
| CAS Number | 852288-18-7 | chemimpex.combiosynth.comaablocks.com |
| Appearance | White to slight yellow powder | chemimpex.comsigmaaldrich.com |
| Purity | ≥ 98% (HPLC) | chemimpex.com |
Historical Development of Protected DOPA Derivatives in Organic Synthesis
The amino acid 3,4-dihydroxyphenylalanine (DOPA) is found in various biological structures, including marine adhesive proteins. researchgate.netgoogle.com The synthesis of DOPA-containing peptides has been a long-standing challenge due to the high reactivity of the catechol side chain, which is prone to oxidation. nih.gov This necessitated the development of effective protecting group strategies to prevent unwanted side reactions during peptide synthesis. researchgate.net
Early methods for preparing DOPA-containing peptides were often complex and could result in low yields or racemic mixtures. lookchem.comacs.org The advent of solid-phase peptide synthesis (SPPS) offered a more convenient and efficient approach. google.com While both Boc (tert-butyloxycarbonyl) and Fmoc strategies have been used, the Fmoc strategy is often preferred to avoid the repeated use of strong acids that can degrade sensitive sequences. researchgate.net
Various protecting groups have been explored for the DOPA catechol moiety, including silyl (B83357) ethers (TBDMS, TBDPS), cyclic ethyl orthoformate, and acetonides. nih.govresearchgate.netresearchgate.net The acetonide group proved to be particularly advantageous due to its compatibility with the Fmoc SPPS workflow, offering good stability to the basic conditions required for Fmoc removal and ease of cleavage under final acidic conditions. nih.govgoogle.com The development of a reliable synthetic route to Fmoc-L-DOPA(acetonide)-OH, and subsequently its D-enantiomer, was a significant advancement, enabling the routine incorporation of this protected amino acid into peptide sequences. nih.gov
Research Focus on this compound as a Chiral Building Block
This compound serves as a crucial chiral building block in synthetic chemistry. Its D-configuration is of particular interest for designing peptides with altered biological activities or increased resistance to enzymatic degradation compared to their L-counterparts.
The primary application of this compound is in the synthesis of DOPA-containing peptides for a wide range of research purposes. sigmaaldrich.com These peptides are used to study biological processes, such as the mechanisms of bio-adhesion, by mimicking the proteins found in marine organisms like mussels and sandcastle worms. nih.govgoogle.comacs.org Furthermore, DOPA-containing peptides are investigated for their potential in materials science and for creating novel biomaterials. chemimpex.com The ability to precisely place a D-DOPA residue within a peptide sequence allows researchers to probe structure-function relationships and develop new therapeutic agents or drug delivery systems. chemimpex.combeilstein-journals.org The chirality of the D-DOPA residue is maintained throughout the synthesis, making this compound a reliable tool for creating stereochemically defined complex molecules. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c1-27(2)33-23-12-11-16(14-24(23)34-27)13-22(25(29)30)28-26(31)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,28,31)(H,29,30)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZLOTJPHMTVDI-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC2=C(O1)C=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Fmoc D Dopa Acetonide Oh
Evolution of Synthetic Routes to Chiral Fmoc-D-DOPA(acetonide)-OH
The journey to establish efficient and reliable synthetic routes for chiral D-DOPA derivatives has been marked by significant chemical challenges. Initial methods often produced racemic mixtures, requiring costly and labor-intensive resolution steps. This has spurred the development of more refined, stereoselective strategies to access the desired D-enantiomer directly.
Conventional chemical synthesis of amino acids frequently results in a racemic mixture, containing equal amounts of L- and D-stereoisomers. blogspot.com The separation of these enantiomers is often a difficult and expensive process. A primary challenge in peptide synthesis and the preparation of amino acid derivatives is the prevention of racemization, the process by which an enantiomerically pure starting material converts into a mixture of enantiomers. blogspot.comhighfine.com This is particularly problematic during the activation of the carboxylic acid group, a necessary step for peptide bond formation. highfine.com The α-carbon of amino acids is susceptible to proton abstraction, especially under basic conditions, leading to a loss of stereochemical integrity. blogspot.comresearchgate.net
Furthermore, many traditional chemical synthesis routes for DOPA precursors involve expensive metal catalysts and can suffer from low conversion rates. nih.gov Biological production methods, while offering high enantiomeric purity, can also be costly and time-consuming. scirp.org These economic and chemical hurdles underscore the need for more efficient synthetic pathways.
To overcome the limitations of conventional methods, research has focused on developing enantioselective and cost-effective syntheses for DOPA precursors. These approaches aim to control the stereochemistry at the point of synthesis, thereby avoiding the need for downstream resolution of enantiomers.
Modern synthetic approaches often employ multi-step strategies that combine enzymatic and chemical transformations to achieve high enantioselectivity. Chemoenzymatic methods, for instance, can produce optically active precursors that are then converted to the final product through chemical reactions. researchgate.net An example of such a strategy involves an initial enzymatic reaction to create a chiral intermediate, followed by a second chemical step to complete the synthesis. researchgate.net This two-step approach leverages the high stereospecificity of enzymes for the critical chirality-defining step, while relying on robust chemical reactions for subsequent modifications.
The precise control of stereochemistry is paramount in the synthesis of chiral molecules like this compound. The choice of reagents, solvents, and reaction conditions plays a critical role in preventing racemization and ensuring high enantiomeric purity. highfine.comresearchgate.net For example, the basicity and steric hindrance of organic bases used in peptide coupling reactions can significantly influence the degree of racemization. highfine.com
The development of asymmetric synthesis, for which the 2001 Nobel Prize in Chemistry was awarded, has provided powerful tools for creating single-enantiomer products. researchgate.netacs.org These methods often utilize chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer. In the context of D-DOPA, this involves designing a synthetic pathway where the formation of the D-configuration is energetically favored. The optimization of these reactions is a continuous area of research, aiming to improve yields and enantiomeric excess. nih.gov
Development of Enantioselective and Cost-Effective Approaches for D-DOPA Precursors
Key Intermediates and Protecting Group Manipulation for D-Isomer Synthesis
A crucial aspect of synthesizing this compound is the strategic use of protecting groups to mask reactive functional groups. nih.govgoogle.com The catechol side chain, the α-amino group, and the α-carboxyl group of D-DOPA must be selectively protected and deprotected throughout the synthetic sequence. The acetonide group is particularly useful for protecting the catechol moiety as it is stable in basic conditions and can be removed under acidic conditions, making it compatible with the Fmoc SPPS methodology. nih.govnih.gov
A facile and effective strategy for the synthesis of protected DOPA involves the sequential protection of the amino and carboxyl groups before the protection of the catechol side chain. nih.gov The primary amino group is often protected with a phthaloyl (Phth) group, which provides robust protection and can be readily removed with hydrazine (B178648). nih.govnih.gov This is followed by the protection of the carboxyl group as a methyl ester. nih.govnih.gov
This dual protection strategy yields a key intermediate, Phth-D-DOPA-OMe, which is then amenable to the acetonide protection of the catechol group. nih.gov The subsequent removal of the phthaloyl and methyl ester protecting groups, followed by the introduction of the Fmoc group, yields the final product, this compound. nih.govgoogle.com This methodical approach ensures that the chirality of the starting D-DOPA is preserved throughout the synthesis. nih.gov
Table 1: Synthetic Route Overview for Protected DOPA Derivatives
| Step | Reaction | Key Reagents/Conditions | Purpose | Reference |
|---|---|---|---|---|
| 1 | Amino Group Protection | N-Carbethoxyphthalimide | Protects the α-amino group with a phthaloyl (Phth) group. | nih.govgoogle.com |
| 2 | Carboxyl Group Protection | Methanol (B129727), Acid Catalyst | Converts the carboxylic acid to a methyl ester. | nih.govgoogle.com |
| 3 | Catechol Protection | 2,2-dimethoxypropane (B42991) (DMP), p-toluenesulfonic acid (TsOH) | Forms the acetonide ring on the catechol side chain. | nih.govnih.gov |
| 4 | Deprotection | Hydrazine (for Phth), LiOH (for methyl ester) | Removes the amino and carboxyl protecting groups. | nih.govnih.gov |
| 5 | Fmoc Group Introduction | Fmoc-OSu | Adds the final Fmoc protecting group to the amino function. | nih.govgoogle.com |
Stereospecific Acetonide Formation on the Catechol Moiety
Direct protection of the catechol in D-DOPA is challenging due to the molecule's inherent reactivity. nih.govmsu.edu A successful strategy involves a multi-step process that begins with the protection of the α-amino and carboxyl groups, followed by the stereospecific formation of the acetonide on the catechol moiety. nih.govresearchgate.net
The formation of the acetonide cyclic ketal on the catechol group is typically achieved through an acid-catalyzed reaction with 2,2-dimethoxypropane (DMP). nih.govnih.gov DMP serves as both the acetone (B3395972) source and a dehydrating agent. The reaction is catalyzed by a non-nucleophilic acid, most commonly p-toluenesulfonic acid (TsOH). nih.govresearchgate.net
The reaction proceeds by the protonation of one of the methoxy (B1213986) groups of DMP by TsOH, leading to its elimination as methanol and the formation of a reactive oxocarbenium ion. This electrophile is then attacked by one of the hydroxyl groups of the catechol. A subsequent intramolecular reaction with the second hydroxyl group, followed by the elimination of a second molecule of methanol, results in the formation of the stable five-membered dioxolane ring of the acetonide. nih.gov
To drive the reaction equilibrium towards the product, it is essential to remove the byproducts, methanol and water. This is often accomplished by refluxing the reaction mixture in a solvent like benzene (B151609) or toluene (B28343) using a Dean-Stark apparatus or a Soxhlet extractor containing a drying agent such as anhydrous CaCl₂. nih.gov However, direct acetonide protection of unprotected D-DOPA or its simple esters under these conditions is often unsuccessful and leads to significant side reactions. msu.edunih.gov Therefore, prior protection of the amino and carboxyl groups is a prerequisite for clean and efficient acetonide formation. nih.govresearchgate.net For instance, Phth-D-DOPA-OMe is refluxed with DMP in anhydrous benzene in the presence of a catalytic amount of TsOH to yield the desired acetonide-protected intermediate. nih.govnih.gov
Table 1: Typical Reaction Conditions for Acetonide Formation
| Parameter | Condition | Source |
|---|---|---|
| Reagent | 2,2-Dimethoxypropane (DMP) | nih.govnih.gov |
| Catalyst | p-Toluenesulfonic acid (TsOH) | nih.govnih.gov |
| Solvent | Anhydrous Benzene or Toluene | nih.gov |
| Temperature | Reflux | nih.gov |
| Byproduct Removal | Soxhlet extractor with CaCl₂ | nih.gov |
A primary challenge in the synthesis of DOPA derivatives is the propensity of the β-arylethylamine scaffold to undergo the Pictet-Spengler reaction. nih.govmsu.edu This irreversible condensation reaction occurs between the primary amine of DOPA and an aldehyde or ketone (such as acetone, which can be generated from DMP), especially under acidic conditions, leading to the formation of a tetrahydroisoquinoline byproduct. nih.govwikipedia.org
Direct attempts to protect the catechol of D-DOPA methyl ester hydrochloride by refluxing with acetone and TsOH have been shown to yield the Pictet-Spengler isoquinoline (B145761) product rather than the desired acetonide. msu.edunih.gov To circumvent this significant side reaction, the nucleophilicity of the α-amino group must be suppressed. This is achieved by installing a suitable protecting group on the amine prior to the acetonide formation step. nih.govresearchgate.net
Studies have shown that protecting groups that effectively mask the amine's reactivity, such as the phthaloyl (Phth) group, are successful in preventing the Pictet-Spengler condensation. nih.govresearchgate.net In contrast, other protecting groups like the tert-butyloxycarbonyl (Boc) group have been found to be less effective, still allowing for the formation of the isoquinoline byproduct under the reaction conditions. nih.govresearchgate.net Therefore, a common and successful synthetic route involves the initial conversion of D-DOPA to Phth-D-DOPA-OMe before proceeding with the TsOH-catalyzed acetonide cyclization. nih.govnih.gov
Table 2: Protecting Group Efficacy in Mitigating Pictet-Spengler Reaction
| Amino Protecting Group | Efficacy in Preventing Side Reaction | Source |
|---|---|---|
| Phthaloyl (Phth) | High | nih.govresearchgate.net |
| Fmoc | Suitable | nih.govresearchgate.net |
| Trifluoroacetyl (TFA) | Suitable | nih.govresearchgate.net |
| tert-Butyloxycarbonyl (Boc) | Low (isoquinoline product observed) | nih.govresearchgate.net |
Conversion to this compound with Retention of Configuration
Following the successful protection of the catechol moiety, the intermediate is converted to the final product through a sequence of selective deprotection and subsequent introduction of the Fmoc group. It is crucial that these steps proceed without affecting the newly formed acetonide or the stereocenter at the α-carbon. nih.gov
Starting from the fully protected intermediate, such as Phth-D-DOPA(acetonide)-OMe, a two-step deprotection is performed. nih.gov First, the phthaloyl group is selectively removed from the α-amino group. This is typically accomplished using hydrazine (H₂NNH₂) in a solvent mixture like methanol/dichloromethane (B109758) at reduced temperatures to yield H-D-DOPA(acetonide)-OMe. nih.gov
Next, the methyl ester protecting the carboxyl group is saponified under mild basic conditions. nih.gov The use of lithium hydroxide (B78521) (LiOH) in a tetrahydrofuran/water mixture is effective for this hydrolysis, affording the free amino acid, H-D-DOPA(acetonide)-OH. nih.gov This intermediate is often used in the next step without extensive purification. nih.gov These orthogonal deprotection steps are designed to be mild enough to preserve both the acid-labile acetonide group and the stereochemical integrity of the molecule. nih.govgoogle.com
The final step in the synthesis is the protection of the newly liberated α-amino group with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry, valued for its compatibility with solid-phase synthesis. researchgate.net The intermediate H-D-DOPA(acetonide)-OH is reacted with an activated Fmoc reagent, typically N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). nih.govgoogle.com
The reaction is carried out under basic conditions, often in a solvent mixture like aqueous acetone with a base such as sodium bicarbonate, to facilitate the nucleophilic attack of the amino group on the Fmoc-OSu. nih.gov This reaction proceeds efficiently to yield the target compound, this compound. nih.govgoogle.com The final product can then be purified to a high degree using techniques like silica (B1680970) gel flash chromatography. nih.gov
Stereochemical Characterization and Optical Purity Verification
A critical aspect of the synthesis of any chiral amino acid derivative for peptide synthesis is the confirmation of its stereochemical integrity. The conditions employed during the synthesis, particularly the acid-catalyzed reflux for acetonide formation, have the potential to cause racemization at the α-carbon. Therefore, rigorous analysis is required to verify that the configuration is retained. nih.gov
The optical purity of the final this compound is unambiguously determined by chiral High-Performance Liquid Chromatography (HPLC). nih.govgoogle.com For this analysis, a sample of the final product is fully deprotected to yield the free D-DOPA amino acid. This typically involves treatment with a reagent like 25% piperidine (B6355638) to remove the Fmoc group, followed by a strong acid cocktail (e.g., TFA/TIS/H₂O) to cleave the acetonide. nih.gov
The resulting crude D-DOPA is then analyzed on a chiral HPLC column, such as a CHIROBIOTIC T column. nih.gov The chromatogram is compared against commercially available, optically pure L-DOPA and racemic D/L-DOPA standards. nih.govnih.gov The absence of a peak corresponding to the L-DOPA enantiomer in the chromatogram of the synthesized sample confirms the high optical purity and demonstrates that the D-configuration was retained throughout the synthetic sequence. nih.gov Commercial suppliers of this compound typically specify an enantiomeric purity of ≥ 99.0%. sigmaaldrich.comsigmaaldrich.com
Table 3: Analytical Methods for Stereochemical Verification
| Analytical Technique | Purpose | Typical Result | Source |
|---|---|---|---|
| Chiral HPLC | Determination of enantiomeric purity | ≥ 99.0% enantiomeric excess | nih.govsigmaaldrich.comsigmaaldrich.com |
| Comparison with Standards | Identification of enantiomers | Elution time matches D-DOPA, no L-DOPA peak detected | nih.gov |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and quantifying the enantiomeric purity of chiral compounds like this compound. nih.gov The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation and quantification. nih.gov
The determination of enantiomeric excess (e.e.) is crucial for ensuring the stereochemical integrity of the amino acid derivative. In the synthesis of Fmoc-L-DOPA(acetonide)-OH, for instance, the optical purity was confirmed by cleaving the protecting groups to yield free DOPA, which was then analyzed by chiral HPLC using a CHIROBIOTIC T column with commercially available L- and D/L-DOPA as references. nih.gov The absence of the D-DOPA peak in the chromatogram confirmed the high optical purity of the synthesized product. nih.gov A similar methodology is applied to confirm the purity of the D-enantiomer.
Chiral Stationary Phases (CSPs):
Several types of CSPs are effective for the separation of N-protected amino acids, including Fmoc derivatives. sigmaaldrich.com The selection of the appropriate CSP is critical for achieving successful enantioseparation. nih.gov
Polysaccharide-based CSPs: These are among the most versatile and widely used CSPs. nih.gov Columns based on cellulose (B213188) or amylose (B160209) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are highly effective. nih.gov For Fmoc-protected amino acids, cellulose-based phases have shown broad success under reversed-phase conditions. phenomenex.comphenomenex.com
Macrocyclic Glycopeptide-based CSPs: CSPs like those based on teicoplanin (e.g., CHIROBIOTIC T) and ristocetin (B1679390) A are particularly well-suited for the chiral analysis of Fmoc-amino acids. nih.govsigmaaldrich.com They offer multimodal capabilities, functioning effectively in reversed-phase, normal-phase, and polar organic modes. sigmaaldrich.com
Mobile Phase and Conditions:
The mobile phase composition is optimized to achieve the best resolution between the enantiomers. For Fmoc-amino acids on polysaccharide or macrocyclic CSPs, reversed-phase conditions are common. sigmaaldrich.comphenomenex.com
A typical analysis might involve the following parameters:
| Parameter | Typical Value/Condition | Source |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Lux Cellulose-2, Lux Cellulose-3) or Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) | nih.govsigmaaldrich.comphenomenex.com |
| Mobile Phase Mode | Reversed-Phase | sigmaaldrich.comphenomenex.com |
| Organic Modifier | Acetonitrile or Methanol | phenomenex.com |
| Aqueous Component | Water with an acidic additive | phenomenex.com |
| Acidic Additive | Trifluoroacetic Acid (TFA) or Formic Acid (e.g., 0.1%) | phenomenex.com |
| Detection | UV spectrophotometry (e.g., at 215 nm and 280 nm) | google.com |
| Flow Rate | Isocratic elution, typically below 25 minutes analysis time | phenomenex.comphenomenex.com |
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Commercial this compound typically exhibits an enantiomeric purity of ≥ 99.0%. sigmaaldrich.comsigmaaldrich.com
Other Analytical Techniques for Confirmation of D-Configuration
While chiral HPLC is excellent for determining enantiomeric excess, other spectroscopic and analytical methods can provide definitive confirmation of the absolute configuration (D or L).
X-ray Crystallography: This is considered the gold standard for determining the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of every atom. This technique was used to determine the absolute configuration of stereoisomers of a related dopaminergic agent, allowing for the unambiguous assignment of the R and S configurations. nih.gov Although it requires the formation of a high-quality single crystal, the result is an unequivocal confirmation of the D-configuration.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers produce mirror-image CD spectra. By comparing the CD spectrum of a sample to that of a known standard or through theoretical calculations, the absolute configuration can be determined. It is a valuable technique used to characterize chiral molecules. rsc.org
Vibrational Circular Dichroism (VCD): VCD, the extension of CD into the infrared region, provides detailed information about the stereochemistry of a molecule based on its vibrational transitions. It is a powerful tool for determining the absolute configuration of chiral molecules in solution, eliminating the need for crystallization.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: While standard NMR cannot distinguish between enantiomers, the addition of a chiral shift reagent (or a chiral solvating agent) can induce diastereomeric interactions. This results in chemical shift differences (nonequivalence) for corresponding protons or carbons in the two enantiomers, allowing for their distinction and quantification.
Mass Spectrometry (MS): Chiral analysis by mass spectrometry, particularly using the kinetic method with tandem MS, has been applied to determine the enantiomeric composition of DOPA. researchgate.netdntb.gov.ua This method involves forming diastereomeric cluster ions with a chiral reference compound and a metal ion, then analyzing their fragmentation patterns to quantify the enantiomers. researchgate.net
These techniques, often used in conjunction, provide a comprehensive analytical toolkit to ensure that this compound meets the stringent stereochemical requirements for its use in advanced chemical and pharmaceutical applications.
Integration of Fmoc D Dopa Acetonide Oh in Peptide and Polymer Synthesis
Role as a Specialized D-Amino Acid Building Block in Solid-Phase Peptide Synthesis (SPPS)
The use of Fmoc-D-DOPA(acetonide)-OH is predicated on the robust and well-established principles of SPPS, a method that revolutionized peptide synthesis by anchoring the growing peptide chain to a solid support. amerigoscientific.com This approach facilitates the sequential addition of amino acids and simplifies purification by allowing excess reagents and byproducts to be washed away after each step. amerigoscientific.comchempep.com
The incorporation of D-amino acids, such as D-DOPA, into a peptide chain using SPPS does not require significant deviation from the standard protocols established for their natural L-counterparts. chempep.compacific.edu The fundamental SPPS cycle, consisting of deprotection, activation, and coupling, remains the same. amerigoscientific.com The synthesis proceeds from the C-terminus to the N-terminus, with the N-terminus of each incoming amino acid monomer protected by an Fmoc group. chempep.com The primary adaptation is simply the substitution of a standard L-amino acid building block with the desired D-amino acid derivative, in this case, this compound, at the specific position in the sequence. pacific.edu This allows for the creation of peptides with unique structural and functional properties not accessible with only the 20 proteinogenic L-amino acids. chempep.com
This compound is specifically designed for seamless integration into Fmoc-based SPPS workflows. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The compatibility is rooted in the orthogonal protection strategy, where different protecting groups are removed under distinct chemical conditions. altabioscience.com
Fmoc Group Removal: The N-terminal Fmoc group is cleaved under mild basic conditions, typically using a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). pacific.edualtabioscience.com The acetonide protecting group on the D-DOPA side chain is stable under these conditions, ensuring the catechol moiety remains protected during chain elongation. nih.gov
Final Cleavage and Deprotection: Upon completion of the peptide assembly, the peptide is cleaved from the solid support resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). sigmaaldrich.comsigmaaldrich.comaltabioscience.com The acetonide group is labile to these acidic conditions, ensuring its complete removal to yield the free catechol side chain in the final peptide. sigmaaldrich.comsigmaaldrich.comchempep.com
This dual-protection scheme prevents unwanted side reactions at both the N-terminus and the reactive catechol side chain throughout the synthesis. nih.gov
The coupling of this compound to the N-terminal amine of the growing peptide chain on the solid support is achieved by activating its carboxyl group. This is accomplished using standard coupling reagents common in Fmoc-SPPS. chempep.com These reagents convert the carboxylic acid into a more reactive species, facilitating the formation of the amide (peptide) bond. bachem.com The choice of reagents can influence coupling efficiency and help suppress potential side reactions like racemization. bachem.com
Commonly employed coupling reagents and additives compatible with this compound are listed in the table below.
| Reagent/Additive | Full Name | Role | Reference |
| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Coupling (Activating) Agent | pacific.edubachem.com |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Coupling (Activating) Agent | nih.gov |
| DIC | N,N'-Diisopropylcarbodiimide | Coupling (Activating) Agent | bachem.compeptide.com |
| HOBt | Hydroxybenzotriazole | Additive (Racemization Suppressant) | nih.govbachem.com |
| DIPEA | N,N-Diisopropylethylamine | Base (Activator) | pacific.edunih.govbachem.com |
A typical coupling cocktail involves dissolving the Fmoc-amino acid with a coupling agent like HBTU or BOP and an additive such as HOBt. pacific.edunih.gov A base, most often DIPEA, is added to facilitate the reaction. nih.govbachem.com For instance, a successful reported method involves using a mixture of Fmoc-amino acid, BOP, HOBt, and DIPEA in a 1:1:1:1 ratio. nih.gov
Synthesis of D-DOPA-Containing Peptides
The use of this compound enables the precise and reliable synthesis of peptides containing the D-DOPA residue at specific locations within the sequence. This capability is essential for studying the structure-function relationships of peptides and developing novel biomaterials and therapeutic agents.
A critical aspect of peptide synthesis is maintaining the stereochemical integrity of the chiral amino acid building blocks. The protocols and reagents used in modern Fmoc-SPPS are optimized to minimize racemization, the process where an enantiomerically pure amino acid converts into a mixture of D and L forms. bachem.com Research on the L-isomer of Fmoc-DOPA(acetonide)-OH has demonstrated through chiral HPLC analysis that the amino acid retains its chirality throughout the protection and synthesis process. nih.gov This confirmation of optical integrity for the L-isomer provides strong evidence that the D-isomer, this compound, can also be incorporated with high stereospecificity, ensuring that the final peptide contains the pure D-DOPA residue at the intended position.
This compound is a versatile building block for synthesizing a wide array of D-DOPA-containing peptides. While specific examples in the literature predominantly feature the L-isomer due to its prevalence in natural systems, the synthetic methodology is directly transferable to D-DOPA analogs. nih.gov For example, analogs of peptides derived from marine tubeworm cement proteins, such as sequences containing a DOPA-Gly-Gly-Lys-Lys motif, can be synthesized. nih.gov
The synthesis of a hypothetical peptide, such as an analog of Fmoc-DOPA-Gly-Gly-Lys-Lys-OH, would follow a standard SPPS protocol. The process would involve:
Attaching the first Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH) to a suitable resin. nih.gov
Sequentially deprotecting the Fmoc group with 20% piperidine. pacific.edunih.gov
Coupling the subsequent amino acids, including this compound at the desired position, using a standard activation method (e.g., BOP/HOBt/DIPEA). nih.gov
Repeating the deprotection and coupling cycle until the sequence is complete.
Performing a final cleavage from the resin with a TFA-based cocktail to remove all side-chain protecting groups, including the acetonide, to yield the target peptide. sigmaaldrich.comchempep.com
This approach allows for the stereospecific and efficient synthesis of custom D-DOPA-containing peptides for various research applications. pacific.edunih.gov
On-Resin Chemical Transformations and Ligation Strategies with D-DOPA Peptides (e.g., Diels-Alder Reactions)
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for producing peptides, and the ability to perform chemical modifications while the peptide is still attached to the resin expands the synthetic toolbox significantly. nih.govcore.ac.uk One such powerful transformation is the Diels-Alder reaction, a [4+2] cycloaddition that can be employed for peptide ligation and cyclization.
An efficient strategy for on-resin ligation involves the inverse-electron-demand Diels-Alder (DARinv) reaction. This method is compatible with the standard Fmoc/tBu solid-phase synthesis strategy. nih.gov In a proof-of-concept study, a titanium-binding peptide was modified with a cyclic RGD cell-binding peptide directly on the solid support using different tetrazine and alkene reaction partners. nih.gov This on-resin approach allows for the creation of complex peptide conjugates under mild, catalyst-free conditions and simplifies purification processes. nih.gov While this specific example does not use a D-DOPA peptide, the methodology is directly applicable. A D-DOPA-containing peptide synthesized on a resin could be functionalized with a dienophile or a diene, enabling its participation in an on-resin Diels-Alder reaction with a corresponding reaction partner.
The successful solid-phase synthesis of DOPA-containing peptides has been well-documented, utilizing protecting groups like the acetonide for the catechol moiety to ensure compatibility with SPPS conditions. researchgate.net This confirms the feasibility of assembling the D-DOPA peptide on the resin prior to attempting an on-resin cycloaddition. The combination of established on-resin ligation techniques like the Diels-Alder reaction with the synthesis of D-DOPA peptides presents a promising avenue for creating novel, functional biomaterials with tailored adhesive and biological properties.
| Reaction Type | Key Features | Potential Application with D-DOPA Peptides |
| Inverse-Electron-Demand Diels-Alder (DARinv) | Compatible with Fmoc/tBu SPPS; Mild, catalyst-free conditions; Efficient on-resin ligation. nih.gov | Ligation of a D-DOPA peptide to another peptide or small molecule functionalized with a corresponding diene or dienophile. |
| Traditional Diels-Alder | Forms a stable cyclohexene (B86901) ring; Can be used for cyclization or ligation. nih.gov | On-resin cyclization of a D-DOPA peptide containing both a diene and a dienophile to create constrained analogues. |
Polymer Functionalization and Conjugation Strategies
The unique properties of D-DOPA make it an attractive moiety for functionalizing synthetic polymers, thereby creating materials with enhanced adhesive capabilities and potential for biomedical applications.
Development of D-DOPA-Modified Polymers (e.g., Poly(oxazoline) Copolymers)
Poly(2-oxazoline)s (POx) are a class of polymers that have garnered significant interest for biomedical applications due to their biocompatibility and tunable properties. researchgate.net The functionalization of POx with D-DOPA or catechol moieties can be achieved through post-polymerization modification.
One versatile approach involves the synthesis of block copolymers of poly(2-oxazoline) that contain segments with reactive groups amenable to modification. For instance, triblock copolymers with alkyne- and alkene-containing segments can be synthesized and subsequently modified using orthogonal "click" chemistries like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-ene reactions. d-nb.info In one study, a toolkit of such polymers was developed, and catechol functionalities were successfully introduced onto the polymer backbone. d-nb.info This demonstrates a viable pathway to creating D-DOPA-functionalized poly(oxazolines).
The general strategy would involve:
Synthesis of a poly(2-oxazoline) copolymer containing reactive handles (e.g., alkynes, alkenes, or other functional groups).
Modification of a D-DOPA derivative (with appropriate protection) to contain a complementary reactive group (e.g., an azide (B81097) for CuAAC).
"Clicking" the modified D-DOPA onto the polymer backbone.
Deprotection of the D-DOPA catechol group.
| Polymer Backbone | Functionalization Strategy | Introduced Functionality | Reference |
| Poly(2-oxazoline) triblock copolymer | Thiol-ene click reaction | Catechol | d-nb.info |
| Poly(2-oxazoline) diblock copolymer | Post-polymerization condensation | Aromatic heterocyclic side chains | nih.gov |
D-DOPA Peptide-Polymer Conjugates
The conjugation of D-DOPA-containing peptides to polymers like poly(2-oxazoline)s combines the specific biological or adhesive activity of the peptide with the advantageous physicochemical properties of the polymer, such as increased stability and solubility.
A common strategy for creating peptide-polymer conjugates is to utilize chemoselective ligation reactions. For instance, maleimide-functionalized poly(2-oxazoline)s can be synthesized and subsequently conjugated to peptides containing a cysteine residue via a Michael addition reaction. nih.gov A D-DOPA-containing peptide could be designed with a terminal cysteine to enable such a conjugation.
Another approach involves synthesizing a poly(2-oxazoline) with a terminal functional group that can react with a corresponding group on the D-DOPA peptide. The versatility of poly(2-oxazoline) synthesis allows for the introduction of various terminal functionalities. researchgate.netnih.gov
The development of these D-DOPA peptide-polymer conjugates holds promise for applications in areas such as tissue adhesives, surface coatings, and drug delivery systems, where the combination of bioadhesion and biocompatibility is highly desirable.
Advanced Applications of D Dopa Functionalized Biomolecules and Materials
Biomimetic Adhesives and Functional Coatings with D-DOPA Motifs
The remarkable adhesive properties of marine mussels in aqueous environments have inspired the development of a new class of biomimetic adhesives and coatings. At the heart of this inspiration lies the presence of DOPA residues in mussel foot proteins (Mfps).
Marine mussels achieve robust underwater adhesion through a family of proteins known as Mfps, which are rich in DOPA. frontiersin.orgnih.gov The catechol side chain of DOPA is a key player in this adhesion, participating in a variety of interactions, including hydrogen bonding, electrostatic interactions, and the formation of covalent cross-links. researchgate.net The conversion of DOPA to its oxidized form, quinone, is believed to contribute significantly to the moisture-resistant characteristics of mussel adhesion. nih.gov This process, often referred to as curing or hardening, involves the cross-linking of polymer chains within the adhesive proteins. nih.gov
Researchers have successfully synthesized peptide mimics of Mfps to better understand and replicate these adhesive mechanisms. nih.gov Fmoc-D-DOPA(acetonide)-OH serves as a critical building block in the solid-phase synthesis of these peptides, allowing for the precise incorporation of D-DOPA into desired sequences. frontiersin.orgnih.govrsc.orgnih.gov These synthetic peptides enable the systematic study of how factors like DOPA concentration and sequence affect adhesion. nih.gov
The adhesive mechanisms of DOPA-containing materials are multifaceted. The catechol group can form strong bonds with various surfaces through different interactions. For instance, it can chelate with metal ions and oxides, explaining the ability of mussels to adhere to mineral surfaces like rocks. nih.gov Furthermore, the catechol moiety can undergo oxidation to form a highly reactive quinone, which can then form covalent bonds with nucleophilic groups on surfaces or within the adhesive matrix itself, leading to cohesive strengthening.
The adhesive properties of D-DOPA are being harnessed to create functional coatings for biomedical devices. These coatings can improve the biocompatibility and performance of implants and other medical materials. frontiersin.orgnih.gov By functionalizing surfaces with D-DOPA-containing peptides, researchers can promote cell adhesion and growth, leading to better integration of the device with surrounding tissues.
A significant area of research is the development of antimicrobial coatings. By attaching antimicrobial peptides to surfaces via a D-DOPA-containing linker, it is possible to create materials that actively resist bacterial colonization. nih.govmdpi.com This one-step coating process can be applied to a variety of substrates, including polystyrene, titanium, and polydimethylsiloxane, without the need for prior surface functionalization. nih.govmdpi.com These coatings have demonstrated broad-spectrum antibacterial activity against pathogens like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.govmdpi.com
| Substrate | Coating Method | Key Finding |
| Polystyrene, Titanium, Polydimethylsiloxane | One-step coating with DOPA-containing antimicrobial peptides | Complete inhibition of bacterial growth within 2 hours and sustained stability for 84 days. nih.govmdpi.com |
| Polyetheretherketone (PEEK) | Mussel-inspired peptide coating | Improved cell adhesion ability. frontiersin.orgnih.gov |
A key advantage of D-DOPA-based adhesives is their ability to bind to a wide range of materials, including metals, metal oxides, and polymers. fishersci.combachem.com The catechol group of D-DOPA can form strong coordination complexes with metal ions, a mechanism that is central to its adhesion to metallic surfaces. fishersci.combachem.com For example, DOPA-containing peptides have been shown to adhere to metal surfaces through the formation of complexes with metal ions like Fe(III). fishersci.combachem.com
This versatile adhesion has been demonstrated on various substrates. Studies using a surface forces apparatus have shown that the adhesion energy of mussel-inspired peptide films to surfaces like mica and TiO2 increases with DOPA concentration. nih.gov The interaction with TiO2, in particular, shows a time-dependent increase in adhesion energy, suggesting a rearrangement of the peptide film to optimize surface binding. nih.gov This ability to adhere to diverse surfaces makes D-DOPA-functionalized materials highly promising for a broad array of applications, from marine anti-fouling coatings to biomedical implants.
Engineered Biomaterials Utilizing D-DOPA
The incorporation of D-DOPA into biomaterials allows for the engineering of materials with specific and tunable properties. This is particularly evident in the development of advanced hydrogels and the functionalization of otherwise inert surfaces.
D-DOPA can be incorporated into hydrogel networks to impart adhesive properties and to control their mechanical characteristics. The stereochemistry of the D-DOPA and other components of the hydrogel can have a profound impact on the bulk properties of the material. nih.gov While the stereochemistry may have a minimal effect on swelling behavior, it can significantly influence the mechanical properties of the hydrogels. nih.gov
DOPA-containing hydrogels have been investigated for their potential as biomedical adhesives. researchgate.net These hydrogels can form strong adhesive bonds in wet environments, a critical requirement for many medical applications. researchgate.net The adhesive and cohesive properties of these hydrogels are largely attributed to the interactions of the DOPA residues. researchgate.net Furthermore, the crosslinking of DOPA-modified polymers, such as gelatin, with metal ions like Fe3+ can be used to create injectable, tissue-adhesive hydrogels with good elastic and hemostatic properties. rsc.org
| Hydrogel System | Crosslinking Mechanism | Key Properties |
| DOPA-containing hydrogel | Not specified | Exhibits adhesive properties in varying humidity and aqueous environments. researchgate.net |
| DOPA-modified gelatin | Fe3+ ion complexation | Rapid gelation, good stability at body temperature, and hemostatic ability. rsc.org |
Hydrophobic surfaces are prevalent in many biomedical devices but are often prone to bacterial colonization and can exhibit poor biocompatibility. D-DOPA-containing peptides offer a strategy to functionalize these surfaces and impart desired biological activities. nih.gov For instance, antimicrobial peptides can be immobilized on hydrophobic surfaces using a D-DOPA-containing anchor, creating a surface that actively resists bacterial growth. nih.gov
One approach involves the use of a bio-interfactant layer, such as the enzyme laccase, to facilitate the immobilization of D-DOPA-modified peptides. researchgate.net This strategy has been used to attach antimicrobial peptides to polystyrene surfaces, resulting in a material with reduced bacterial adhesion and growth. rsc.org The D-DOPA moiety plays a crucial role in anchoring the peptide to the surface, enabling the functionalization of otherwise inert materials. nih.gov This method provides a simple and environmentally friendly way to create antimicrobial surfaces for a variety of applications. researchgate.net
Development of Smart and Self-Healing Materials
The unique chemical properties of the catechol side chain in 3,4-dihydroxyphenylalanine (DOPA) have inspired the development of advanced smart and self-healing materials. frontiersin.org this compound serves as a crucial building block for these materials by enabling the precise incorporation of D-DOPA residues into synthetic polymers and peptides. The catechol group is capable of participating in a variety of reversible and irreversible interactions that impart self-healing capabilities. frontiersin.org
Key mechanisms underpinning the self-healing properties of DOPA-functionalized materials include:
Reversible Metal Coordination: The catechol group can form strong, yet reversible, coordination bonds with various metal ions, such as iron (Fe³⁺), calcium (Ca²⁺), and magnesium (Mg²⁺). acs.orgrsc.orgnih.gov These metal-catechol cross-links can dissipate energy upon impact and reform upon relaxation, allowing the material to heal after damage. rsc.org Hydrogels formed through these coordinative interactions have been shown to be ductile and completely self-healing. rsc.org
Hydrogen Bonding: The catechol moiety is an excellent hydrogen bond donor and acceptor. This enables strong, non-covalent interactions at the interface of a crack or tear. nih.govcore.ac.uk Studies have demonstrated that catechol-mediated interfacial hydrogen bonding can initiate the self-healing process in aqueous environments. core.ac.uk
Covalent Cross-linking: Under oxidative conditions, the catechol group can be oxidized to a reactive quinone. This quinone can then form covalent cross-links with other catechol or amine groups, leading to a permanent "setting" or cohesion of the material, a process also observed in natural systems like mussel adhesion. researchgate.net
By functionalizing polymers with D-DOPA using precursors like this compound, materials that are initially inert can be endowed with these unique self-healing and adhesive properties. frontiersin.org This has led to the creation of robust, bio-inspired soft materials such as hydrogels that can self-heal in various environments, including seawater. nih.govmdpi.com
| Interaction Type | Description | Key Features | Reference |
|---|---|---|---|
| Metal Coordination | Formation of reversible cross-links between catechol groups and metal ions (e.g., Fe³⁺, Ca²⁺, Mg²⁺). | Ductile, reversible, high load-bearing ability. | acs.orgrsc.orgnih.gov |
| Hydrogen Bonding | Non-covalent bonds formed between catechol groups at the material interface. | Initiates healing, effective in aqueous media. | nih.govcore.ac.uk |
| Oxidative Covalent Cross-linking | Oxidation of catechol to quinone, which forms covalent bonds. | Permanent cohesion, contributes to material toughness. | rsc.orgresearchgate.net |
Nanomaterial Synthesis and Surface Modification with D-DOPA Derivatives
D-DOPA's Role in Redox Chemistry for Metal Nanoparticle Formation (e.g., Gold, Silver Nanoparticles)
The catechol side chain of D-DOPA is redox-active and can be utilized to synthesize metal nanoparticles from their corresponding salts. This process leverages the reducing potential of the catechol group. When D-DOPA-containing polymers are mixed with solutions of metal salts, such as gold (Au³⁺) or silver (Ag⁺) salts, the catechol moiety reduces the metal cations to neutral metal atoms. This reduction initiates the nucleation and growth of metal nanoparticles.
The reaction involves the oxidation of the catechol to a quinone. This dual self-catalytic system, where the catechol reduces the metal ion and is itself oxidized, provides a facile route for the formation of nanoparticles under mild conditions. acs.org The formation of gold and silver nanoparticles is often accompanied by a rapid color change in the solution, which is characteristic of their surface plasmon resonance.
Tailoring Polymer Shells on Nanoparticle Surfaces with D-DOPA
A significant advantage of using D-DOPA derivatives in nanoparticle synthesis is the simultaneous formation of a stable polymer shell on the nanoparticle surface. As the catechol groups on the polymer backbone reduce the metal ions, they are oxidized to reactive quinones. These quinones can then undergo covalent cross-linking reactions with each other or with other functional groups on the polymer chains.
This process results in a cross-linked polymer shell that encapsulates the newly formed metal nanoparticle core. This in-situ polymerization creates a robust and stable coating that prevents the nanoparticles from aggregating. The polymer shell also imparts new properties to the nanoparticles, such as improved stability in physiological solutions and the ability to be further functionalized for various biomedical applications. nih.gov For example, modifying surfaces with DOPA-bolaamphiphile assemblies can create a nano-embossed, sticky surface that enhances cellular adhesion and viability. researchgate.net
Stereochemical Considerations in Chemical Biology Applications
D-DOPA-Containing Peptide Probes for Biological Systems
This compound is an essential reagent for the synthesis of D-DOPA-containing peptide probes used in chemical biology and diagnostics. These probes are designed to interact with specific biological targets and report on their activity or presence. Peptides are attractive as probes due to their high specificity and the ability to be chemically modified. rsc.orgmdpi.com
One innovative application is in the development of fluorescent biosensors. For instance, DOPA has been incorporated into peptide sequences designed as substrates for specific enzymes. nih.gov These DOPA-containing peptides can be attached to quantum dots (QDs). The DOPA residue acts as an effective quencher of the QD's photoluminescence through an electron transfer mechanism. When an enzyme cleaves the peptide, the DOPA quencher is separated from the QD, resulting in a "turn-on" fluorescent signal that allows for the quantitative monitoring of enzyme activity. nih.gov This system is versatile, as DOPA can often replace tyrosine or phenylalanine residues in a peptide sequence without significantly altering its biological activity. nih.gov
The development of such probes has opened new avenues for creating sensors for various neuromodulators and for studying their release and kinetics in biological systems. nih.govneurosciencenews.comnih.govscitechdaily.com
| Component | Function | Mechanism of Action | Reference |
|---|---|---|---|
| Quantum Dot (QD) | Fluorescent reporter | Emits light upon excitation. | nih.gov |
| D-DOPA-Containing Peptide | Enzyme substrate and quencher | The DOPA residue quenches QD fluorescence via electron transfer (ET). The peptide sequence is recognized and cleaved by a target enzyme. | nih.gov |
| Target Enzyme | Analyte | Cleaves the peptide, separating the DOPA residue from the QD. | nih.gov |
Influence of D-Chirality on Cell Adhesion and Receptor Interactions
The stereochemistry of DOPA is a critical factor in its biological activity, as interactions with chiral biological molecules like receptors and enzymes are often highly specific.
In the context of neurotransmission, L-DOPA is the natural precursor to dopamine (B1211576). wikipedia.org However, studies have shown that D-DOPA can also be converted to dopamine in the brain, producing similar behavioral effects to L-DOPA, albeit with a delayed onset. nih.gov This suggests that for processes mediated by the resulting dopamine, the initial chirality of the precursor may primarily affect the pharmacokinetics of dopamine formation. nih.gov
Conversely, for direct interactions with receptors, stereoselectivity is paramount. Research on DOPA-related compounds has revealed that some receptors exhibit high specificity for the L-isomer. frontiersin.orgnih.gov For example, the L-DOPA recognition site that facilitates noradrenaline release is stereoselective, and D-DOPA does not produce the same effect. frontiersin.orgnih.gov This "lock and key" relationship means that many human receptors designed to bind L-DOPA will not accept or will ignore D-DOPA. quora.com
In the realm of cell adhesion, the catechol group of DOPA is known to significantly enhance the attachment of cells to various surfaces. researchgate.netnih.gov Dopamine and its derivatives can upregulate the expression of genes related to cell adhesion. nih.gov While the adhesive properties are primarily attributed to the chemical functionality of the catechol ring, the influence of D- versus L-chirality on the fine-tuning of cell adhesion and subsequent cellular responses remains an area of active investigation. The ability of DOPA to adhere to surfaces with different functional groups is controlled by its o-hydroxy and aromatic rings, which can orient differently depending on the surface chemistry. semanticscholar.org
Analytical and Characterization Methodologies for Fmoc D Dopa Acetonide Oh and Its Derivatives
Spectroscopic Techniques
Spectroscopic methods are indispensable for the detailed molecular-level analysis of Fmoc-D-DOPA(acetonide)-OH and the complex structures it is incorporated into.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for complete structural elucidation.
In the ¹H NMR spectrum of this compound, characteristic signals confirm the presence of all key structural motifs. nih.gov The aromatic protons of the fluorenylmethoxycarbonyl (Fmoc) group typically appear as a complex multiplet in the downfield region (δ 7.81-7.28 ppm). nih.gov The protons on the DOPA aromatic ring are observed further upfield (δ 6.71-6.54 ppm). nih.gov A key diagnostic signal is the sharp singlet for the six protons of the two methyl groups of the acetonide protecting group, which appears around δ 1.67 ppm. nih.gov
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The spectrum shows distinct signals for the carbonyl carbons of the carboxylic acid and the Fmoc group, the aromatic carbons, and the aliphatic carbons. nih.gov A characteristic signal for the quaternary carbon of the acetonide protecting group is typically observed around 117.8 ppm in related structures, confirming the successful protection of the catechol. nih.gov
Table 1: Representative NMR Data for this compound in CDCl₃. nih.gov
Mass spectrometry (MS) is a critical technique for verifying the molecular weight of this compound itself and, more importantly, for confirming the successful incorporation of this amino acid into larger peptide chains. sigmaaldrich.comsigmaaldrich.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for the analysis of peptides and polymers due to its ability to ionize large molecules with minimal fragmentation. nih.govcore.ac.uk
In the context of solid-phase peptide synthesis (SPPS), an aliquot of the synthesized peptide derivative can be cleaved from the resin and analyzed by MALDI-TOF MS. nih.gov This provides rapid confirmation that the coupling reaction with this compound was successful and yields the expected molecular weight for the final product. For example, after synthesizing a pentapeptide derivative, Fmoc-DOPA(acetonide)-Gly-Gly-Lys(Boc)-Lys(Boc)-OH, MALDI-TOF analysis revealed a monoisotopic molecular weight of m/z 1028.76 (M-1), which corresponds closely to the calculated mass of 1028.50, confirming the structure. nih.gov This analysis also serves as a purity check, as the presence of significant unexpected peaks could indicate incomplete reactions or side products. researchgate.net
Table 2: Mass Spectrometry Data for a Peptide Synthesized Using this compound. nih.gov
*Product after cleavage and deprotection of Boc and acetonide groups.
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable method for the quantitative analysis of DOPA-containing molecules and for monitoring the degree of modification in polymers. acs.org The catechol side chain of the DOPA residue has a characteristic UV absorbance. More importantly, upon oxidation of the catechol to the highly reactive DOPA-quinone, new absorbance peaks appear in the visible region of the spectrum. nih.gov
This technique is particularly useful for studying the cross-linking mechanisms of polymers modified with DOPA derivatives. acs.org By monitoring the time-dependent UV-Vis spectra of a solution containing a DOPA-modified polymer and an oxidizing agent (e.g., sodium periodate), researchers can identify reaction intermediates and elucidate reaction pathways. nih.govresearchgate.net For instance, the formation and decay of characteristic peaks can indicate the presence of intermediates like DOPA-quinone, which is central to the curing and adhesive properties of these materials. nih.gov This allows for a quantitative understanding of the cross-linking kinetics and the degree of modification over time.
Chromatographic Techniques
Chromatography is essential for the purification of this compound and for assessing the purity of the peptides and polymers into which it is incorporated.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the foremost analytical technique for assessing the purity of synthetic peptides. nih.gov For peptides synthesized using this compound, RP-HPLC is used to verify the homogeneity of the final product after cleavage from the solid support and purification. nih.gov A pure peptide should ideally appear as a single, sharp peak in the chromatogram. nih.gov The presence of multiple peaks can indicate impurities, such as byproducts from incomplete coupling or deprotection steps during synthesis.
Furthermore, RP-HPLC is an effective tool for reaction monitoring during solid-phase peptide synthesis. nih.govchemrxiv.org By taking small aliquots from the reaction vessel at various time points, the progress of a coupling reaction can be tracked by analyzing the disappearance of the starting material (the free amine on the growing peptide chain) and the appearance of the desired product. nih.gov This allows for the optimization of coupling times and ensures that each amino acid addition goes to completion, which is critical for the synthesis of high-quality, full-length peptides. nih.gov For example, after the synthesis and cleavage of a DOPA-containing peptide, the appearance of only a single peak in the RP-HPLC chromatogram confirmed the high purity of the product. nih.gov
High-Performance Liquid Chromatography (HPLC)
Other Relevant Analytical Methods for Material Characterization (e.g., GPC for polymer molecular weight)
Once this compound is incorporated into larger molecules, such as DOPA-containing peptides or other polymers, additional characterization methods are required to determine the properties of these materials. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight and molecular weight distribution of polymers. infinitalab.comaimplas.net
GPC separates molecules based on their hydrodynamic size in solution. sepscience.comresearchgate.net The sample is passed through a column packed with a porous gel; larger molecules cannot enter the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and elute later. infinitalab.comresearchgate.net By calibrating the column with polymer standards of known molecular weights, a calibration curve can be created to determine the molecular weight of the sample polymer. youtube.com
This analysis provides crucial information, including the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net The PDI is a measure of the breadth of the molecular weight distribution in the polymer sample. researchgate.net These parameters are essential as they directly influence the macroscopic properties of the final material, such as its mechanical strength, viscosity, and degradation profile.
| Parameter | Description | Significance |
|---|---|---|
| Number Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Relates to properties like osmotic pressure and colligative properties. |
| Weight Average Molecular Weight (Mw) | An average that takes into account the molecular weight of each chain, giving greater weight to larger molecules. | Relates to properties like light scattering, viscosity, and mechanical strength. infinitalab.com |
| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn). | Indicates the uniformity of chain lengths in the polymer. A value of 1 signifies a monodisperse sample (all chains are the same length). researchgate.net |
Conclusion and Future Research Directions
Summary of Fmoc-D-DOPA(acetonide)-OH's Significance in Modern Stereoselective Organic and Peptide Chemistry
This compound stands as a testament to the advancements in modern stereoselective organic chemistry, primarily through its application in solid-phase peptide synthesis (SPPS). The core significance of this compound lies in its ability to introduce the unnatural D-enantiomer of DOPA into peptide sequences with high fidelity. This is a non-trivial task, as the synthesis of chiral compounds from achiral reagents typically results in a racemic mixture. d-aminoacids.com The use of pre-synthesized, stereochemically pure building blocks like this compound is a cornerstone of modern asymmetric synthesis, allowing chemists to bypass the challenging and often inefficient steps of chiral resolution or asymmetric catalysis during peptide assembly.
The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amine functionality of the amino acid, which is central to the widely used Fmoc-SPPS strategy. The acetonide group, in turn, protects the two hydroxyl groups of the DOPA catechol side chain, preventing unwanted side reactions during peptide synthesis. This strategic protection scheme ensures that the D-DOPA residue is incorporated into the growing peptide chain with its stereochemistry intact and its side chain ready for deprotection under specific conditions.
The incorporation of D-amino acids, such as D-DOPA, into peptides has profound implications. Peptides containing D-amino acids are significantly more resistant to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This enhanced stability is a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles. Therefore, this compound is not merely a chemical reagent but a key enabler of progress in medicinal chemistry and pharmacology.
Emerging Trends in Chiral DOPA Chemistry and D-Amino Acid-Based Biomaterials Science
The availability of building blocks like this compound has fueled several emerging trends in the fields of chiral DOPA chemistry and the science of D-amino acid-based biomaterials.
One of the most prominent trends is the development of novel hydrogels with unique properties. The incorporation of D-amino acids into self-assembling peptides can lead to hydrogels with enhanced stability and altered self-assembly behavior. researchgate.net For instance, the presence of DOPA's catechol moiety can be exploited for its adhesive properties, inspired by mussel foot proteins. nih.gov When D-DOPA is used, the resulting adhesive materials can exhibit resistance to enzymatic degradation, making them suitable for a wider range of biomedical applications. The interplay between the chirality of the amino acid and the functionality of the side chain is a burgeoning area of research.
Another significant trend is the exploration of the biological activity of D-DOPA-containing peptides. While L-DOPA is well-known as a precursor to the neurotransmitter dopamine (B1211576), the biological roles of D-DOPA and peptides containing it are less understood. Recent studies have begun to unravel these roles, suggesting that D-amino acids are not merely inert stereoisomers but can have distinct physiological effects. medchemexpress.com This has led to increased interest in synthesizing and screening D-DOPA-containing peptides for novel therapeutic activities.
Furthermore, the field of D-amino acid-based biomaterials is expanding beyond hydrogels to include nanoparticles, films, and coatings. The unique stereochemistry of D-amino acids can influence the morphology and properties of these materials at the nanoscale, leading to novel applications in drug delivery, tissue engineering, and biosensing.
Future Avenues for Synthesis Optimization and Application Expansion
The continued importance of this compound and related compounds is underscored by the numerous avenues for future research and development.
Development of More Efficient and Stereoselective Synthetic Routes to D-DOPA Analogues
While this compound is a valuable tool, the development of even more efficient and stereoselective synthetic routes to D-DOPA and its analogues remains a key objective. Current methods can be lengthy and expensive. Future research will likely focus on:
Asymmetric Catalysis: The development of novel chiral catalysts that can directly synthesize D-DOPA from achiral starting materials with high enantioselectivity would be a significant breakthrough. acs.org This could involve advances in organocatalysis or transition-metal catalysis. dntb.gov.ua
Biocatalysis: The use of enzymes, such as engineered D-amino acid dehydrogenases or transaminases, offers a green and highly selective alternative for the production of D-amino acids. nih.govnih.gov Tailoring enzymes to specifically produce D-DOPA or its derivatives is a promising area of research.
Chemoenzymatic Routes: Combining the strengths of chemical synthesis and biocatalysis can lead to highly efficient and practical synthetic strategies. researchgate.net
These advancements would not only reduce the cost of producing this compound but also facilitate the synthesis of a wider range of structurally diverse D-DOPA analogues for research and development.
Exploration of Novel Biomedical and Material Science Applications Leveraging D-Chirality
The unique properties conferred by the D-chirality of DOPA open up a vast landscape of potential applications that are yet to be fully explored. Future research is expected to focus on:
Targeted Drug Delivery: Peptide-drug conjugates (PDCs) that incorporate D-DOPA could exhibit enhanced stability in biological fluids, allowing for more efficient delivery of therapeutic agents to their targets. nih.govbiochempeg.com The adhesive properties of the DOPA side chain could also be harnessed for targeted adhesion to specific tissues or cells.
Enzyme-Resistant Biomimetic Materials: The development of biomaterials that mimic the structure and function of natural tissues but are resistant to degradation is a major goal in tissue engineering. D-DOPA-containing materials could be used to create more durable scaffolds for tissue regeneration, bio-adhesives, and coatings for medical implants.
Chiral Amplification: The phenomenon of chiral amplification, where a small initial enantiomeric excess is amplified to a much larger one, is of fundamental interest in the study of the origin of life and has practical applications in asymmetric synthesis. nih.gov The role of D-amino acids, including D-DOPA, in these processes is an area ripe for investigation.
Integration of D-DOPA into Complex Bioconjugates and Supramolecular Assemblies
The future of D-DOPA chemistry also lies in its integration into more complex molecular systems. This includes:
Bioconjugates: The covalent attachment of D-DOPA-containing peptides to other biomolecules, such as proteins, nucleic acids, or lipids, can create novel bioconjugates with tailored properties. These could be used as research tools, diagnostic agents, or therapeutics.
Supramolecular Assemblies: The self-assembly of D-DOPA-containing peptides and other molecules can lead to the formation of highly ordered supramolecular structures, such as nanofibers, nanotubes, and vesicles. researchgate.netrsc.orgnih.gov The chirality of the building blocks can have a profound influence on the structure and function of these assemblies. The unique combination of chirality and the versatile chemistry of the catechol side chain in D-DOPA makes it a particularly interesting building block for the design of functional supramolecular materials. d-aminoacids.com
This compound has proven to be a vital compound in the toolbox of chemists and materials scientists. Its significance extends from enabling the synthesis of enzyme-resistant peptides to fostering the development of novel biomaterials with unique properties. The emerging trends in chiral DOPA chemistry and D-amino acid-based biomaterials science point towards a future where the precise control of stereochemistry will lead to even more sophisticated and functional molecules and materials. The continued optimization of synthetic routes to D-DOPA analogues, the exploration of novel applications that leverage D-chirality, and the integration of D-DOPA into complex molecular systems will undoubtedly continue to be fertile ground for scientific discovery and innovation.
Q & A
Q. What are the standard synthetic routes for Fmoc-D-DOPA(acetonide)-OH, and what yields can be expected?
The most common method involves a two-step strategy: (1) Fmoc protection of L-DOPA's amino group using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a basic aqueous/organic solvent system (yield: ~88%), followed by (2) acetonide protection of the catechol group using acetone, p-toluenesulfonic acid (p-TsOH), and anhydrous MgSO₄ as a dehydrating agent (yield: ~49%). Total yield for the two-step process is ~43% . Alternative methods, such as six-step syntheses using phthaloyl (Phth) or trifluoroacetyl (Tfa) amino protection, are less efficient due to side reactions (e.g., Pictet-Spengler cyclization) and lower yields (~40%) .
Q. How is the optical purity of this compound verified?
Chiral HPLC analysis is performed after deprotection (removing Fmoc and acetonide groups). The resulting DOPA is compared against L/D-DOPA standards. Synthesized this compound shows >99% enantiomeric excess (ee) for the L-configuration, confirming retention of chirality during synthesis .
Q. What safety protocols are recommended for handling this compound?
Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin/eye contact and inhalation. Store at -20°C in a desiccator. Dispose via authorized chemical waste facilities. Acetonide-protected compounds may release acetone under acidic conditions, requiring neutralization before disposal .
Advanced Research Questions
Q. How do catalytic systems influence acetonide protection efficiency?
The use of p-TsOH with anhydrous MgSO₄ shifts the equilibrium by removing water, improving acetonide formation yield (49%) compared to methods without dehydrating agents (<30%). Alternative catalysts like HCl or TFA result in lower yields due to incomplete dehydration .
Q. What strategies mitigate Pictet-Spengler side reactions during amino group protection?
Replacing Phth with Tfa protection reduces side reactions, as Tfa is removed under milder conditions (LiOH) without requiring hazardous hydrogenolysis. This simplification cuts synthesis steps from six to five, doubling overall yield .
Q. How is this compound applied in cyclic dipeptide synthesis?
The compound is coupled with amino acid methyl esters (e.g., H-DOPA(acetonide)-OMe) using HBTU/DIEA in DMF. After Fmoc deprotection with piperidine, cyclization occurs spontaneously. Yields for cyclic dipeptides range from 55% to 72%, depending on solvent polarity and steric effects .
Q. What NMR spectral features confirm successful acetonide protection?
Key ¹H NMR signals include:
Q. Why might acetonide protection fail, and how can this be optimized?
Low yields often stem from residual water in the reaction. Adding anhydrous MgSO₄ and using excess acetone as both reagent and solvent improves efficiency. Refluxing under nitrogen further prevents moisture ingress .
Methodological Considerations
Q. How does amino-protecting group choice affect downstream peptide coupling?
Fmoc is preferred over Boc in solid-phase peptide synthesis (SPPS) due to its orthogonal stability under acidic conditions. This compound integrates seamlessly into SPPS workflows, enabling automated synthesis of catechol-rich peptides .
Q. What analytical techniques validate purity and structural integrity?
- ESI-MS : Confirms molecular weight (m/z 482.3 [M+Na]⁺).
- HPLC : Monitors deprotection intermediates and final product purity (>95%).
- TLC : Uses DCM/MeOH (9:1) to track reaction progress .
Data Contradictions and Resolution
- Synthesis Yield Variability : Earlier methods (e.g., Messersmith’s six-step route) report lower yields (~40%) due to side reactions, while newer two-step strategies achieve ~43% total yield. Contradictions arise from differences in dehydration efficiency and catalyst selection .
- Optical Purity : Some protocols using D-DOPA report racemization risks, but chiral HPLC confirms >99% ee when L-DOPA is the starting material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
